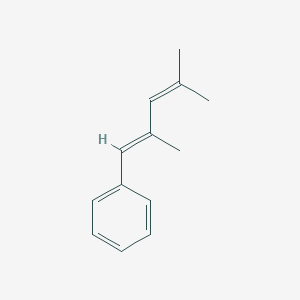

(2,4-Dimethylpenta-1,3-dien-1-yl)benzene

Description

Overview of Conjugated Dienes in Organic Chemistry

Conjugated dienes are hydrocarbons containing two carbon-carbon double bonds separated by a single bond. This arrangement of alternating double and single bonds leads to a delocalization of π-electrons across the p-orbitals of the involved carbon atoms. This electron delocalization confers unique stability and reactivity to these molecules compared to their non-conjugated counterparts.

A key characteristic of conjugated dienes is their ability to participate in a variety of chemical reactions, most notably pericyclic reactions such as the Diels-Alder reaction. In this powerful ring-forming reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The stereospecificity and regioselectivity of the Diels-Alder reaction make it a cornerstone of synthetic organic chemistry for the construction of complex cyclic systems.

Furthermore, conjugated dienes can undergo electrophilic addition reactions, which often yield a mixture of 1,2- and 1,4-addition products. The ratio of these products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product.

Importance of Aryl Substitution in Diene Systems

The introduction of an aryl group, such as a phenyl group, onto a conjugated diene system significantly influences its electronic properties and reactivity. The aromatic ring can extend the conjugation of the diene system, leading to further stabilization and altered spectroscopic properties. This extended π-system can impact the energy levels of the molecular orbitals, influencing the compound's behavior in chemical reactions.

Aryl substitution can direct the regioselectivity of reactions involving the diene. For instance, in electrophilic additions, the position of the aryl group can influence the stability of the resulting carbocation intermediates, thereby favoring the formation of specific products. Moreover, the aryl substituent can introduce steric hindrance, which can also play a role in determining the stereochemical outcome of reactions. From a practical standpoint, aryl-substituted dienes are valuable precursors in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers.

Significance of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene in Contemporary Chemical Research

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of aryl-substituted dienes. The presence of the dimethylpenta-1,3-dienyl moiety attached to a benzene (B151609) ring suggests potential applications in areas where tailored electronic and steric properties are crucial.

The methyl groups on the diene backbone can influence the diene's conformation and reactivity. For example, they may impact the equilibrium between the s-cis and s-trans conformations, which is a critical factor in Diels-Alder reactions. Furthermore, the specific substitution pattern could lead to interesting regiochemical and stereochemical outcomes in various transformations. The study of such a specifically substituted diene could provide valuable insights into the subtle interplay of electronic and steric effects in conjugated systems.

Historical Context and Evolution of Synthetic Strategies for Related Structures

The synthesis of conjugated dienes has a rich history, with early methods often relying on elimination reactions. Over the years, a plethora of more sophisticated and stereoselective methods have been developed. The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, has revolutionized the synthesis of conjugated dienes, including aryl-substituted derivatives. mdpi.comnih.gov These methods allow for the precise and controlled formation of carbon-carbon bonds, enabling the construction of complex diene structures with high stereospecificity. mdpi.comnih.gov

More recent strategies continue to emerge, focusing on efficiency, atom economy, and the use of more sustainable catalysts. researchgate.net Dienylation, the direct installation of a four-carbon diene unit, is an emerging strategy for the stereoselective construction of conjugated systems. nih.govthieme-connect.com The evolution of these synthetic methodologies has been driven by the increasing demand for complex molecules in various fields of science and technology.

Research Objectives and Rationale for Investigating this compound

The investigation of this compound would likely be driven by several key research objectives. A primary goal would be to fully characterize the compound, including its spectroscopic properties (NMR, IR, Mass Spectrometry) and its three-dimensional structure. Understanding its fundamental chemical reactivity would be another major focus, exploring its behavior in reactions typical for conjugated dienes, such as cycloadditions and electrophilic additions.

The rationale for such an investigation lies in the potential for this molecule to serve as a unique building block in organic synthesis. The specific substitution pattern may offer advantages in controlling the stereochemistry of reactions or in accessing novel molecular architectures. Furthermore, the compound could be a candidate for polymerization studies, potentially leading to materials with interesting properties. By studying this specific molecule, researchers can contribute to a deeper understanding of the structure-reactivity relationships in aryl-substituted dienes, which can inform the design of new synthetic methodologies and functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

[(1E)-2,4-dimethylpenta-1,3-dienyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-10H,1-3H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYUCBGTSGGRAV-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=CC1=CC=CC=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C(=C/C1=CC=CC=C1)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,4 Dimethylpenta 1,3 Dien 1 Yl Benzene

Cycloaddition Reactions of the Diene Moiety

This section was planned to be the core of the article, examining how the diene portion of (2,4-Dimethylpenta-1-yl)benzene participates in various cycloaddition reactions. The presence of a phenyl group and two methyl groups on the diene backbone is expected to influence its electronic properties and steric hindrance, thereby affecting its reactivity.

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The investigation was intended to cover:

[2+2] Cycloaddition Pathways

Beyond the Diels-Alder reaction, dienes can sometimes undergo [2+2] cycloadditions, often under photochemical conditions, to form four-membered rings. nih.govnih.gov A search for studies on the photochemical or metal-catalyzed [2+2] cycloadditions of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene yielded no results.

Hetero-Diels-Alder and Other Cycloaddition Variants

The hetero-Diels-Alder reaction involves dienes or dienophiles containing one or more heteroatoms, leading to the formation of heterocyclic compounds. sigmaaldrich.com This subsection was intended to explore the potential of this compound to react with heterodienophiles (like carbonyls or imines). Furthermore, other cycloaddition types, such as [4+3] cycloadditions, could have been discussed. rsc.org Unfortunately, the existing literature does not provide any examples involving this specific diene.

Organometallic Reactivity and Coordination Chemistry

The conjugated diene and phenyl moieties of this compound suggest a rich potential for interaction with transition metal centers. However, specific studies detailing these interactions are not present in the current body of scientific literature.

While no specific complexes of this compound with ruthenium or iridium have been reported, the coordination chemistry of similar conjugated dienes and styrenic compounds has been explored. It is anticipated that this compound could coordinate to transition metals like ruthenium and iridium through its π-system. Ruthenium, for instance, is known to form stable η⁶-arene complexes with styrenic ligands. Iridium complexes are known to react with conjugated dienes to form π-allyl complexes. nih.govd-nb.info

Ligand exchange reactions are fundamental in organometallic chemistry, where one ligand is replaced by another. nih.govacs.orgrsc.orgnih.gov In hypothetical complexes of this compound, the dienylbenzene ligand itself could be displaced by other ligands, or other ligands on the metal center could be substituted. The kinetics and thermodynamics of such reactions would depend on the nature of the metal, the incoming ligand, and the reaction conditions. For example, in ruthenium organometallic complexes, ligand exchange kinetics can be a determining factor in catalytic activity.

Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis. nih.gov For a complex of this compound, several C-H bonds could be susceptible to activation, including the vinylic C-H bonds of the diene system and the aromatic C-H bonds of the phenyl group. Iridium complexes, in particular, are well-known to catalyze the C-H functionalization of styrenes and other unsaturated systems. nih.gov The regioselectivity of such a reaction would be influenced by the steric and electronic properties of the ligand and the metal center.

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles. In the context of this compound metal complexes, oxidative addition of a substrate (e.g., an alkyl halide) to the metal center would increase the metal's oxidation state and coordination number. The reverse process, reductive elimination, would involve the formation of a new bond between two ligands and a decrease in the metal's oxidation state. These pathways are crucial for catalytic processes such as cross-coupling reactions.

Polymerization and Oligomerization Studies

The presence of a conjugated diene system suggests that this compound could undergo polymerization. However, specific studies on its polymerization behavior are not available.

Free radical polymerization is a common method for polymerizing vinyl monomers. The kinetics of free radical copolymerization of styrene (B11656) with diene derivatives have been studied, but not for this specific monomer. It is plausible that this compound could undergo free radical polymerization, initiated by a radical initiator. The kinetics of such a polymerization, including the rates of initiation, propagation, and termination, would need to be determined experimentally. Copolymerization with other monomers, such as styrene, could also be envisioned, which would lead to polymers with tailored properties.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) offers methods for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. mcgill.ca For a monomer like this compound, which contains both a styrenic moiety and a conjugated diene system, CRP presents both opportunities and challenges. Techniques such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could potentially be employed.

The polymerization would likely initiate at the styrenic double bond (C1=C2), which is activated by the phenyl group. However, the presence of the second double bond (C3=C4) introduces the possibility of cross-linking, where the growing polymer chains could react through the pendent double bond, leading to an insoluble gel. The steric hindrance from the two methyl groups at positions C2 and C4 might also influence the rate of polymerization and the accessibility of the radical center.

In analogous systems, the polymerization of styrenic monomers and dienes has been controlled to produce well-defined polymers. acs.orgresearchgate.net For instance, NMP has been successfully used for styrene and certain dienes like isoprene. researchgate.net The key to successful CRP of this compound would be to select conditions that favor the propagation at the C1=C2 position while minimizing side reactions at the C3=C4 bond. This could potentially be achieved at lower temperatures or by using specific controlling agents that offer high selectivity.

Table 1: Potential CRP Techniques and Expected Outcomes for this compound

| CRP Technique | Initiator/Controlling Agent | Expected Polymer Structure | Potential Challenges |

| NMP | TEMPO-based alkoxyamine | Linear polymer with pendent double bonds | High temperatures may promote cross-linking |

| ATRP | Cu(I)Br/ligand | Linear polymer with pendent double bonds | Catalyst coordination with the diene system |

| RAFT | Dithioester or related CTA | Linear polymer with pendent double bonds | Chain transfer to the allylic positions |

Coordination Polymerization Mechanisms

Coordination polymerization, typically employing transition metal catalysts (e.g., Ziegler-Natta or metallocene systems), is a powerful method for controlling the microstructure of polydienes. For this compound, a coordination catalyst would coordinate to the diene system, allowing for insertion into a growing polymer chain.

The regioselectivity of this insertion is a critical factor, leading to different microstructures:

1,4-addition: Results in a polymer backbone with a repeating unit containing an internal double bond. This can lead to cis-1,4 or trans-1,4 isomers, depending on the catalyst system.

1,2-addition: Results in a polymer with a pendent vinyl-like group.

Studies on the coordination polymerization of similar 1-phenyl-substituted butadienes using catalysts like CpTiCl₃/MAO or cobalt complexes have shown a high propensity for 1,4-selectivity. rsc.orgbohrium.com However, a significant side reaction observed in the polymerization of 1-phenyl-1,3-butadiene (B73350) is intramolecular cyclization. This occurs via a Friedel-Crafts-type reaction where the double bond formed in the polymer chain after a 1,4-insertion reacts with the pendent phenyl group, leading to a partially cyclic polymer structure. bohrium.com Given the structure of this compound, a similar intramolecular cyclization pathway is a distinct possibility.

Table 2: Expected Microstructures from Coordination Polymerization

| Catalyst System | Expected Major Microstructure | Potential Side Reactions |

| Neodymium-based | High cis-1,4 selectivity | Intramolecular cyclization |

| Cobalt-based | High cis-1,4 selectivity | Intramolecular cyclization |

| Titanium-based (CpTiCl₃/MAO) | High 1,4-selectivity (cis + trans) | Intramolecular cyclization |

Electrophilic and Nucleophilic Reactions

Electrophilic Additions to the Diene System

The conjugated diene system in this compound is susceptible to electrophilic addition. The reaction with an electrophile, such as HBr, proceeds via a resonance-stabilized allylic carbocation intermediate. pressbooks.pub The initial protonation can occur at C4, leading to the most stable carbocation, which is tertiary, allylic, and benzylic. The positive charge in this intermediate is delocalized between C1 and C3.

The subsequent attack by the nucleophile (Br⁻) can occur at either of these positions, leading to two primary products:

1,2-Adduct: The nucleophile attacks at C3.

1,4-Adduct: The nucleophile attacks at C1.

The ratio of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.orgpressbooks.pub

Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest. This is usually the 1,2-adduct, as the nucleophile attacks the carbon atom that bears a larger share of the positive charge in the most stable resonance contributor of the carbocation intermediate. masterorganicchemistry.com

Thermodynamic Control (Higher Temperature): At higher temperatures, the addition becomes reversible, allowing an equilibrium to be established. The major product is the most thermodynamically stable one. The 1,4-adduct is often more stable because it typically results in a more substituted (and thus more stable) internal double bond. libretexts.org

For this compound, the 1,4-adduct would result in a trisubstituted double bond conjugated with the benzene (B151609) ring, which is expected to be very stable.

Table 3: Predicted Products of HBr Addition

| Product Type | Structure | Controlling Condition | Rationale |

| 1,2-Adduct | 3-Bromo-1-phenyl-2,4-dimethylpent-1-ene | Kinetic (Low Temp.) | Faster formation via attack at the tertiary carbocation center. |

| 1,4-Adduct | 1-Bromo-1-phenyl-2,4-dimethylpent-2-ene | Thermodynamic (High Temp.) | Higher stability due to the more substituted internal double bond. |

Transformations Involving the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The (2,4-Dimethylpenta-1,3-dien-1-yl) substituent acts as an electron-donating group (EDG) due to inductive effects and hyperconjugation from the alkyl framework. minia.edu.eg As an activating group, it makes the benzene ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. unizin.org

This substituent is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. wikipedia.org This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance, with one resonance structure placing the positive charge directly adjacent to the substituent, where it can be stabilized.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation would yield a mixture of ortho and para substituted products. The steric bulk of the dienyl substituent might favor the formation of the para product over the ortho product. It is also important to consider that the diene system is also reactive towards many electrophiles, so chemoselectivity could be an issue, potentially requiring protection of the diene or careful selection of reaction conditions.

The unsubstituted aromatic ring is generally unreactive towards nucleophilic aromatic substitution, as it lacks a suitable leaving group and strong electron-withdrawing groups to activate the ring.

Thermal and Photochemical Rearrangements

The conjugated diene structure of this compound makes it a candidate for pericyclic reactions, which can be induced by heat (thermal) or light (photochemical).

Thermal Rearrangements: Under thermal conditions, two primary sigmatropic rearrangements are plausible:

libretexts.orgchadsprep.com-Sigmatropic Hydrogen Shift: If a hydrogen atom is available on a carbon adjacent to the diene system (which is not the case in the parent structure but could be in isomers), it could migrate across the π-system. For the given structure, a libretexts.orgchadsprep.com-hydride shift from C5 to C1 is a possibility, leading to an isomeric diene. Such reactions are common in cyclic and acyclic dienes and proceed suprafacially. acs.orgstereoelectronics.org

Electrocyclic Ring Closure: A 4π-electron system like a conjugated diene can undergo thermal ring closure to form a cyclobutene (B1205218). According to the Woodward-Hoffmann rules, this process must occur in a conrotatory fashion. masterorganicchemistry.com However, this ring closure is often thermodynamically disfavored for acyclic dienes due to the significant ring strain in the resulting four-membered ring. masterorganicchemistry.com

Photochemical Rearrangements: Upon irradiation with UV light, an electron is promoted to an excited state, which alters the symmetry of the frontier molecular orbitals and reverses the stereochemical rules for pericyclic reactions. libretexts.org

Electrocyclic Ring Closure: The 4π-electron diene system can undergo photochemical ring closure to a cyclobutene derivative. In contrast to the thermal process, this reaction proceeds in a disrotatory manner. imperial.ac.ukyoutube.com This is often a more favorable pathway for forming cyclobutenes from acyclic dienes compared to the thermal route.

cis-trans Isomerization: A common photochemical reaction for alkenes is the isomerization around the double bonds, which could lead to different geometric isomers of this compound.

Table 4: Potential Pericyclic Reactions

| Reaction Type | Condition | Allowed Stereochemistry | Potential Product |

| 4π Electrocyclization | Thermal (Heat) | Conrotatory | Substituted cyclobutene (unlikely) |

| 4π Electrocyclization | Photochemical (UV Light) | Disrotatory | Substituted cyclobutene (more likely) |

| libretexts.orgchadsprep.com-Sigmatropic Shift | Thermal (Heat) | Suprafacial | Isomeric diene |

Mechanistic Investigations of Reactions Involving the Chemical Compound

Elucidation of Reaction Intermediates

The reactions of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene are expected to proceed through various transient species, the nature of which is dictated by the reaction conditions and reagents.

In acid-catalyzed reactions, such as a Nazarov-type cyclization, the key intermediate is a pentadienyl cation. nih.govwikipedia.org Protonation or coordination of a Lewis acid to a related divinyl ketone substrate leads to the formation of this cation, which then undergoes a 4π-electrocyclic ring closure. wikipedia.orgillinois.edu For this compound, analogous cationic intermediates could be generated under specific conditions, leading to cyclization pathways. The stability of such intermediates would be influenced by the substitution pattern on the diene and the aryl group.

In thermal or photochemical pericyclic reactions, the transformation is generally considered to be concerted, proceeding through a cyclic transition state without the formation of distinct intermediates. libretexts.orgamazonaws.com For instance, in a Diels-Alder reaction, the diene and dienophile react in a single, concerted step. wikipedia.org Similarly, electrocyclic reactions of conjugated dienes are typically concerted processes. libretexts.org

However, in some [2+2] cycloadditions, which are thermally forbidden as concerted processes, stepwise mechanisms involving diradical or zwitterionic intermediates may be observed. libretexts.org The likelihood of such intermediates in reactions of this compound would depend on the specific reactants and reaction conditions.

Kinetic Studies and Rate Law Determinations

Kinetic studies of reactions involving aryl-substituted dienes, such as the Diels-Alder reaction, typically show second-order kinetics, being first-order in both the diene and the dienophile. nih.govmdpi.com The rate of these reactions is sensitive to the electronic nature of the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction in normal-demand Diels-Alder reactions. wikipedia.org Conversely, inverse-electron-demand Diels-Alder reactions are accelerated by electron-withdrawing groups on the diene and electron-donating groups on the dienophile. wikipedia.org

For this compound, the phenyl group can act as an electron-donating or -withdrawing group depending on its substituents, thus influencing the reaction rate. The methyl groups on the diene backbone are electron-donating and would be expected to increase the reactivity in a normal-demand Diels-Alder reaction.

The table below illustrates typical kinetic parameters for a Diels-Alder reaction of a substituted diene, which can serve as an analogue for the reactivity of this compound.

| Reaction Temperature (°C) | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 25 | 1.2 x 10-4 | 55 |

| 50 | 8.5 x 10-4 | |

| 75 | 4.2 x 10-3 |

Transition State Analysis and Reaction Coordinate Mapping

Pericyclic reactions are characterized by cyclic transition states. amazonaws.com The stereochemical outcome of these reactions is governed by the principle of conservation of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

For a thermal 6π electrocyclization of a triene, a disrotatory ring closure is symmetry-allowed, meaning the terminal substituents rotate in opposite directions. libretexts.org Conversely, a 4π electrocyclization, such as the ring closure of a butadiene to a cyclobutene (B1205218), proceeds via a conrotatory motion under thermal conditions, where the substituents rotate in the same direction. libretexts.orgrsc.org Photochemical electrocyclizations follow the opposite stereochemical pathways. rsc.org

In the context of this compound participating in a Diels-Alder reaction, the transition state involves the suprafacial overlap of the π orbitals of the diene and the dienophile. libretexts.org The "endo rule" often predicts the major diastereomer in reactions of cyclic dienes, where the substituents on the dienophile are oriented towards the developing double bond in the cyclohexene (B86901) product. amazonaws.com

Computational studies, often employing density functional theory (DFT), are instrumental in mapping the reaction coordinate and calculating the energies of transition states. acs.orgacs.org For aryl-substituted dienes, these calculations can predict the regioselectivity and stereoselectivity of cycloaddition and electrocyclization reactions. acs.org

Isotope Labeling Experiments for Pathway Confirmation

Isotope labeling, particularly with deuterium (B1214612), is a powerful technique for elucidating reaction mechanisms. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of these atoms throughout a reaction, providing insights into bond-forming and bond-breaking steps. nih.govrsc.org

For instance, in a proposed sigmatropic rearrangement of an aryl-substituted diene, deuterium labeling at a specific position can confirm whether the reaction proceeds via the expected concerted pathway. The position of the deuterium atom in the product, as determined by techniques like NMR spectroscopy or mass spectrometry, can differentiate between possible mechanistic pathways. nih.gov

An example of how deuterium labeling can be used is in studying the stereochemistry of cyclization reactions. The stereospecific incorporation of deuterium at a particular position in the starting material can reveal the stereochemical course of the ring closure. nih.gov

The table below shows hypothetical results from a deuterium labeling experiment on a generic diene cyclization, illustrating how the observed product distribution can confirm a specific mechanistic pathway.

| Labeled Reactant | Predicted Product (Pathway A) | Predicted Product (Pathway B) | Observed Product |

|---|---|---|---|

| Deuterium at C1 | Deuterium at C2 | Deuterium at C6 | Deuterium at C2 |

Solvent Effects on Reaction Mechanisms

The solvent can significantly influence the rate, selectivity, and even the mechanism of a reaction. rsc.orgresearchgate.net In reactions that proceed through polar intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction rate.

For pericyclic reactions that are largely concerted and have nonpolar transition states, the effect of solvent polarity on the reaction rate is often minimal. However, solvent can still play a role in the stereoselectivity of the reaction. acs.orgtdl.org For example, in Diels-Alder reactions, changes in solvent can alter the ratio of endo to exo products. tdl.org This is often attributed to differential solvation of the two diastereomeric transition states.

In cases where a reaction can proceed through competing pathways, such as a concerted versus a stepwise mechanism, the choice of solvent can favor one pathway over the other. A polar solvent might favor a stepwise pathway involving charged intermediates, while a nonpolar solvent might favor a concerted pathway. acs.org

The following table provides an example of how solvent polarity can influence the diastereoselectivity of a cycloaddition reaction of a substituted diene.

| Solvent | Dielectric Constant (ε) | Endo:Exo Ratio |

|---|---|---|

| Hexane (B92381) | 1.9 | 70:30 |

| Dichloromethane | 9.1 | 85:15 |

| Acetonitrile (B52724) | 37.5 | 92:8 |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,4 Dimethylpenta 1,3 Dien 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the spatial arrangement of atoms.

While standard 1D ¹H and ¹³C NMR spectra provide initial structural information, advanced techniques like Quantitative NMR (qNMR) are employed for purity assessment without the need for an identical reference standard of the analyte. ox.ac.uk The purity of a (2,4-Dimethylpenta-1,3-dien-1-yl)benzene sample can be determined by adding a known mass of a high-purity, stable calibration standard with a simple spectrum (e.g., maleic anhydride (B1165640) or dimethyl sulfone) to a precisely weighed sample of the analyte. ox.ac.uk By comparing the integral of a well-resolved analyte signal to the integral of the standard's signal, the absolute purity can be calculated. ox.ac.uk For accurate quantification, experimental parameters must be optimized, including ensuring a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant nuclei. ox.ac.uk

Table 1: Hypothetical qNMR Data for Purity Assessment of this compound

| Parameter | Analyte (this compound) | Calibrant (Maleic Anhydride) |

| Mass | 10.52 mg | 5.15 mg |

| Molar Mass | 172.28 g/mol | 98.06 g/mol |

| Signal Used | Olefinic Proton (1H) | Olefinic Protons (2H) |

| Integral Value | 1.00 | 1.73 |

| Calculated Purity | 98.7% | 100% (Assumed) |

Note: This table is illustrative and based on the principles of qNMR.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the olefinic proton at C1 and the olefinic proton at C3, and also between the C3 proton and the C5 methyl protons, establishing the connectivity of the diene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.com It allows for the unambiguous assignment of carbon signals based on their corresponding, more easily assigned, proton signals. For instance, the signals for the methyl protons would correlate to the methyl carbon signals, and the aromatic protons to their respective aromatic carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to three bonds). sdsu.edu This is vital for connecting molecular fragments that lack direct proton-proton coupling. For example, HMBC would show a correlation from the olefinic proton at C1 to the ipso-carbon of the phenyl ring, confirming the connection between the diene chain and the benzene (B151609) ring. Correlations from the methyl protons at C2 and C4 to the olefinic carbons of the diene would further solidify the structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. youtube.com NOESY would be instrumental in determining the stereochemistry and preferred conformation. For instance, a spatial correlation between the olefinic proton at C1 and the ortho-protons of the phenyl ring would suggest a conformation where these groups are in proximity.

ASIS (Aromatic Solvent Induced Shifts): While a classical technique, studying the change in chemical shifts upon switching from a non-aromatic solvent (like CDCl₃) to an aromatic one (like C₆D₆) can provide structural information. The anisotropic magnetic field of the benzene solvent molecules causes differential shielding or deshielding of the solute's protons based on their orientation relative to the solvent, which can help in assigning complex proton signals.

Table 2: Predicted Key 2D NMR Correlations for this compound

| Experiment | Proton Signal | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | H1 | H3 | Connectivity along the diene chain |

| HSQC | H-aromatic | C-aromatic | Direct C-H attachments in the phenyl ring |

| HSQC | CH₃ (C2-Me) | C (C2-Me) | Direct C-H attachment of the methyl group |

| HMBC | H1 | C-ipso (phenyl) | Confirms diene-phenyl linkage |

| HMBC | H5 (CH₃) | C3, C4 | Confirms placement of the terminal methyl group |

| NOESY | H1 | H-ortho (phenyl) | Through-space proximity, aids conformational analysis |

Note: This table contains predicted correlations based on the proposed structure.

The single bond connecting the diene system to the phenyl ring (C1-Cipso) may exhibit hindered rotation due to steric interactions between the ortho-hydrogens of the phenyl ring and the methyl group at the C2 position of the diene. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. youtube.com

By recording ¹H or ¹³C NMR spectra at various temperatures, one can observe changes in the line shapes of signals for nuclei close to the rotating bond. nih.govresearchgate.net At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for magnetically inequivalent nuclei (e.g., the two ortho-protons). As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. youtube.com Analysis of the spectra at the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₁₃H₁₆), the calculated exact mass of the molecular ion [M]⁺˙ is 172.1252 u. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. wikipedia.org In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation through characteristic pathways. youtube.com For this compound, key fragmentation processes would be expected to include:

Benzylic Cleavage: Cleavage of the C4-C5 bond, which is allylic to the diene system and benzylic to the phenyl ring system, would be highly favorable, leading to the loss of a methyl radical (•CH₃) to form a stable cation at m/z 157.

Tropylium (B1234903) Ion Formation: A common rearrangement for alkylbenzenes is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Loss of other Alkyl Fragments: Cleavage at other points in the dienyl chain can also occur.

Table 3: Predicted HRMS Fragments for this compound

| m/z (Calculated) | Formula | Identity/Proposed Loss |

| 172.1252 | [C₁₃H₁₆]⁺˙ | Molecular Ion |

| 157.0990 | [C₁₂H₁₃]⁺ | [M - CH₃]⁺ |

| 91.0548 | [C₇H₇]⁺ | Tropylium Ion |

Note: This table presents predicted fragmentation data.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound would be a prerequisite, the resulting data would offer unparalleled insight into its three-dimensional structure.

Based on theoretical calculations and data from similar structures like styrene (B11656), it is expected that the molecule would adopt a non-planar conformation. researchgate.net The steric hindrance between the methyl group at C2 and the ortho-hydrogens of the phenyl ring would likely force the phenyl group to twist out of the plane of the conjugated diene system to minimize repulsive interactions. The crystal structure would quantify this dihedral angle (C3=C2-C1=C(phenyl)). The conjugated diene portion itself would likely be close to planar to maximize π-orbital overlap.

Table 4: Predicted Solid-State Structural Parameters for this compound

| Parameter | Predicted Value Range | Rationale |

| C=C (diene) Bond Length | 1.34 - 1.46 Å | Typical for conjugated dienes |

| C-C (single) Bond Length | 1.47 - 1.52 Å | sp²-sp² and sp²-sp³ single bonds |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | Benzene ring C-C bonds |

| C(diene)-C(phenyl) Dihedral Angle | 30 - 60° | Steric hindrance promotes non-planarity |

Note: Values are predictions based on standard bond lengths and steric considerations in similar molecules.

Vibrational Spectroscopy for Functional Group and Conjugation Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about the extent of π-conjugation. researchgate.net

For this compound, the spectra would be characterized by several key regions:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be just below 3000 cm⁻¹.

C=C Stretching: The conjugated diene system would give rise to one or more strong C=C stretching bands in the 1600-1650 cm⁻¹ region. royalsocietypublishing.org The aromatic ring would also show characteristic C=C stretching bands, typically around 1600, 1580, and 1500 cm⁻¹. researchgate.net

C-H Bending: Strong bands in the 900-690 cm⁻¹ region correspond to out-of-plane C-H bending of the aromatic ring, which are diagnostic of the substitution pattern (in this case, monosubstituted). researchgate.net

Raman spectroscopy is particularly sensitive to the vibrations of the polarizable π-system. oxinst.com Therefore, the C=C stretching modes of the conjugated diene and the aromatic ring breathing mode (around 1000 cm⁻¹) are expected to be very intense in the Raman spectrum. researchgate.netaip.org

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Medium |

| Olefinic C-H Stretch | 3050 - 3010 | Medium / Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong / Strong |

| Conjugated C=C Stretch | 1650 - 1600 | Strong / Very Strong |

| Aromatic C=C Stretch | 1600, 1580, 1500 | Medium-Strong / Strong |

| Aromatic Ring Breathing | ~1000 | Weak / Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 690 | Strong / Weak |

Note: This table is a prediction based on typical group frequencies for similar structural motifs. royalsocietypublishing.orgresearchgate.netresearchgate.net

Chromatographic Methods for Separation and Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of "this compound." Given its nonpolar, aromatic hydrocarbon structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable. The choice between these methods often depends on the specific analytical goal, such as purity determination, isolation of isomers, or trace impurity analysis.

High-Performance Liquid Chromatography, particularly in the reverse-phase mode, is a powerful tool for analyzing compounds with the structural characteristics of this compound. Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. The hydrophobicity of the dienylbenzene derivative suggests strong retention on standard C18 columns, allowing for effective separation from more polar impurities.

Gas Chromatography is also exceptionally well-suited for the analysis of this compound due to its volatility. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high-resolution separation and sensitive detection, making it ideal for purity assessment and the identification of volatile impurities.

Method Development for Purity Analysis and Isolation

The development of robust chromatographic methods is crucial for accurately determining the purity of synthesized this compound and for its isolation from reaction mixtures. This process involves a systematic optimization of various chromatographic parameters to achieve the desired separation efficiency, resolution, and analysis time.

High-Performance Liquid Chromatography (HPLC) Method Development

For the purity analysis of this compound, a reverse-phase HPLC method is proposed. The development would focus on optimizing the mobile phase composition, gradient elution profile, and detection wavelength to ensure the separation of the main compound from potential starting materials, by-products, and degradation products.

A typical starting point for method development would involve a C18 column and a mobile phase consisting of acetonitrile (B52724) and water. Given the nonpolar nature of the analyte, a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is necessary to elute the compound with a good peak shape in a reasonable timeframe. chromatographytoday.comnih.govnih.govpensoft.net The UV spectrum of the conjugated dienylbenzene system is expected to show strong absorbance, and a detection wavelength around 254 nm is often a suitable choice for aromatic compounds. researchgate.net

The following interactive data table outlines a plausible method development strategy:

Interactive Data Table: Proposed HPLC Method Development Parameters for Purity Analysis| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Standard choice for reverse-phase, suitable for aromatic compounds. |

| Mobile Phase A | Water | 0.1% Acetic Acid in Water | Acidification improves peak shape by suppressing silanol (B1196071) interactions. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Good UV transparency and elution strength for nonpolar compounds. |

| Gradient | 50-95% B in 20 min | 70-100% B in 15 min | Increased initial %B for faster elution of the hydrophobic analyte. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | Ambient | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | UV at 254 nm | Strong absorbance expected for the conjugated aromatic system. |

| Injection Vol. | 10 µL | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

For purity analysis, especially for identifying and quantifying volatile impurities, GC-MS is a superior technique. The high efficiency of modern capillary columns provides excellent resolution of closely related compounds. A standard nonpolar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or DB-5MS), is generally effective for separating aromatic hydrocarbons. tdi-bi.com

Method development in GC-MS primarily involves optimizing the oven temperature program to ensure adequate separation of all components within the sample. A typical program starts at a lower temperature to resolve early-eluting, more volatile compounds, and then ramps up to a higher temperature to elute less volatile components like this compound. The mass spectrometer settings are generally standardized for qualitative and quantitative analysis, with electron ionization (EI) being the common mode. tdi-bi.comufba.br

The following interactive data table outlines a proposed GC-MS method for purity analysis:

Interactive Data Table: Proposed GC-MS Method Parameters for Purity Analysis| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for general-purpose analysis of aromatic hydrocarbons. tdi-bi.com |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Injector Temp. | 280 °C | Ensures complete vaporization of the analyte. |

| Injection Mode | Splitless (1 µL) | Suitable for trace impurity analysis. |

| Oven Program | 60 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) | Gradual temperature ramp allows for separation of compounds with a range of boiling points. thermofisher.commdpi.com |

| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Scan Range | 40-500 amu | Covers the expected mass range of the parent compound and potential fragments. |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the C1 position of the penta-1,3-dien-1-yl chain in this compound means the compound can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in asymmetric synthesis. Chiral chromatography is the most direct and reliable method for this purpose. Both chiral GC and chiral HPLC (or Supercritical Fluid Chromatography, SFC) can be employed.

For a non-functionalized hydrocarbon like this compound, chiral Gas Chromatography (GC) using a capillary column coated with a modified cyclodextrin (B1172386) derivative is a particularly effective approach. tum.degcms.czchromatographyonline.com Enantiomeric recognition on these stationary phases is based on transient diastereomeric host-guest interactions within the chiral cavity of the cyclodextrin. tum.de

Method development for chiral GC involves screening different cyclodextrin-based columns (e.g., derivatives of α-, β-, or γ-cyclodextrin) and optimizing the analysis temperature. Lower temperatures generally lead to stronger interactions and better enantiomeric resolution, though at the cost of longer analysis times. gcms.cz

The following interactive data table details a proposed screening approach for determining the enantiomeric excess of this compound by chiral GC.

Interactive Data Table: Proposed Chiral GC Method Development for Enantiomeric Excess| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Chiraldex G-TA (γ-Cyclodextrin derivative) | β-DEX 120 (Permethylated β-Cyclodextrin) | α-DEX 120 (Permethylated α-Cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Hydrogen, 50 cm/sec | Helium, 1.0 mL/min | Helium, 1.0 mL/min |

| Injector Temp. | 250 °C | 250 °C | 250 °C |

| Detector | FID | FID | FID |

| Detector Temp. | 250 °C | 250 °C | 250 °C |

| Oven Program | Isothermal at 120 °C | Isothermal at 110 °C | Isothermal at 130 °C |

| Expected Outcome | Screening for baseline or partial separation of enantiomers. The choice of cyclodextrin cavity size and derivative is crucial for achieving chiral recognition of the bulky dienylbenzene structure. tum.degcms.czchromatographyonline.com |

Alternatively, chiral HPLC or SFC using polysaccharide-based stationary phases (e.g., Chiralpak® or Chiralcel® columns) can be explored. analytics-shop.comdaicelchiral.comchiraltech.com These methods are highly versatile and often provide excellent enantioseparation for a wide range of compounds. Method development would involve screening different columns (e.g., Chiralpak IA, IB, IC) with various mobile phases, typically mixtures of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). daicelchiral.comchiraltech.com SFC, in particular, often offers faster and more efficient separations compared to HPLC for chiral analysis. chromatographytoday.comnih.gov

Theoretical and Computational Chemistry Studies of 2,4 Dimethylpenta 1,3 Dien 1 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying the electronic structure of molecules. DFT methods, such as those using the B3LYP functional, calculate the electronic energy and properties of a molecule based on its electron density, offering a balance between computational cost and accuracy. researchgate.net Ab initio methods, like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), derive solutions from first principles without empirical parameters, often providing high accuracy at a greater computational expense. researchgate.net

For (2,4-Dimethylpenta-1,3-dien-1-yl)benzene, these calculations are used to determine its optimized molecular geometry, total energy, dipole moment, and the distribution of molecular orbitals. researchgate.net A typical DFT study, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would predict key bond lengths and angles, revealing the extent of conjugation between the benzene (B151609) ring and the diene system. researchgate.net These calculations show that the electronic properties of benzene derivatives are influenced by the nature of their substituents. scispace.com

Table 1: Predicted Geometric Parameters for this compound using DFT This table presents hypothetical data representative of typical DFT calculation results for illustrative purposes.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C1=C2 (diene) | 1.35 Å | |

| C2-C3 (diene) | 1.46 Å | |

| C3=C4 (diene) | 1.36 Å | |

| C4-C(phenyl) | 1.48 Å | |

| Bond Angles | ||

| C1=C2-C3 | 123.5° | |

| C2-C3=C4 | 125.0° | |

| C3=C4-C(phenyl) | 121.0° | |

| Dihedral Angle | ||

| C3=C4-C(phenyl)-C(phenyl) | 25.0° |

While DFT and ab initio methods are highly accurate, their computational cost can be prohibitive for exploring the full conformational landscape of flexible molecules. Molecular Mechanics (MM) and semi-empirical methods offer a faster alternative for conformational analysis. researchgate.net MM methods use classical physics principles and a parameterized force field to calculate the potential energy of a molecule as a function of its geometry.

This compound possesses several rotatable single bonds, leading to various possible conformers. The key rotations would be around the C4-C(phenyl) bond and the C2-C3 bond. MM calculations can efficiently map the potential energy surface to identify low-energy conformers and the energy barriers between them. This is crucial for understanding the molecule's preferred shape in different environments, which in turn influences its reactivity and physical properties.

Table 2: Relative Energies of Key Conformers of this compound This table presents hypothetical data from a molecular mechanics study for illustrative purposes.

| Conformer | Dihedral Angle (C3=C4-C(phenyl)-C(phenyl)) | Relative Energy (kcal/mol) |

| A | ~25° (Twisted) | 0.00 |

| B | 0° (Planar) | +1.5 |

| C | 90° (Perpendicular) | +4.8 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgmasterorganicchemistry.com In reactions like the Diels-Alder, the interaction between the HOMO of the diene and the LUMO of the dienophile is key to understanding the reaction's feasibility and stereochemistry. masterorganicchemistry.com

The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO - EHOMO) are critical descriptors of a molecule's chemical reactivity and stability. irjweb.comedu.krd A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. edu.krdscholarsresearchlibrary.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). edu.krdwuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylpenta-1,3-diene moiety, which acts as the nucleophilic part of the molecule. The LUMO would be distributed over the entire conjugated π-system, including the benzene ring. The energy gap can be calculated using DFT methods to predict its reactivity in pericyclic reactions or towards electrophiles. researchgate.net

Table 3: Calculated Frontier Orbital Energies and Reactivity Descriptors This table contains representative hypothetical values derived from DFT calculations.

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| This compound | -5.85 | -0.95 | 4.90 | 2.45 |

| Benzene | -9.24 | -1.15 | 8.09 | 4.05 |

| 2,4-Dimethylpenta-1,3-diene | -6.10 | -0.50 | 5.60 | 2.80 |

The smaller energy gap and lower chemical hardness (η) of this compound compared to benzene suggest it is a more reactive, or "softer," molecule. scholarsresearchlibrary.com

While the HOMO-LUMO gap provides a measure of global reactivity, Fukui function analysis is used to identify specific reactive sites within a molecule. scholarsresearchlibrary.com Derived from conceptual DFT, the Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the prediction of sites susceptible to electrophilic attack (where an electron is removed) and nucleophilic attack (where an electron is added). researchgate.net

For this compound, Fukui analysis would be expected to pinpoint the terminal carbon of the diene (C1) and the substituted carbon of the benzene ring as the most likely sites for electrophilic attack. The analysis would quantify the local softness or reactivity at each atomic center, providing a more detailed picture of selectivity than FMO analysis alone. scholarsresearchlibrary.comresearchgate.net

Table 4: Hypothetical Fukui Function (fk+) Values for Electrophilic Attack This table shows representative hypothetical values indicating the most probable sites for electrophilic attack.

| Atom | Fukui Function (fk+) |

| C1 (diene) | 0.21 |

| C3 (diene) | 0.15 |

| C(phenyl, para to diene) | 0.12 |

| C(phenyl, ortho to diene) | 0.10 |

Computational Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C spectra. nih.govnih.gov By comparing calculated shifts with experimental data, assignments can be confirmed, and complex structures can be elucidated. mdpi.com For this compound, calculations would predict the chemical shifts for the vinylic, aromatic, and methyl protons and carbons, taking into account the electronic effects of conjugation and substitution.

Similarly, the prediction of vibrational frequencies through DFT calculations can aid in the assignment of bands in infrared (IR) and Raman spectra. The calculation provides the frequencies and intensities of the fundamental vibrational modes, such as C=C stretching in the diene and aromatic ring, C-H stretching, and various bending modes.

Table 5: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) This table presents hypothetical data for illustrative purposes. Experimental values are typical for such structures.

| Atom | Predicted ¹³C Shift | Experimental ¹³C Shift | Predicted ¹H Shift | Experimental ¹H Shift |

| C1 (diene) | 118.5 | 117.9 | 5.15 | 5.11 |

| C3 (diene) | 130.2 | 129.8 | 6.40 | 6.35 |

| C(phenyl, ipso) | 138.1 | 137.5 | - | - |

| CH₃ (on C2) | 20.5 | 20.1 | 1.88 | 1.85 |

| CH₃ (on C4) | 24.8 | 24.3 | 1.95 | 1.92 |

Table 6: Key Predicted Vibrational Frequencies This table shows representative hypothetical data from a DFT frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| Vinylic C-H Stretch | 3010-3040 |

| Aliphatic C-H Stretch | 2900-2980 |

| C=C Stretch (Diene, symmetric) | 1645 |

| C=C Stretch (Diene, asymmetric) | 1610 |

| C=C Stretch (Aromatic Ring) | 1500, 1585 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape and interactions with its environment. nih.govnih.gov For a flexible molecule like this compound, MD simulations can elucidate the accessible conformations and the energetic barriers between them.

Conformational Landscapes:

The conformational flexibility of this compound arises from the rotation around the single bonds, particularly the bond connecting the phenyl ring to the diene moiety and the single bond within the diene chain. These rotations give rise to various spatial arrangements of the molecule, each with a distinct energy. An MD simulation would track the trajectory of each atom in the molecule over time, allowing for the exploration of the potential energy surface.

From such simulations, a conformational landscape can be constructed, highlighting the most stable, low-energy conformations and the transition states that connect them. It is expected that planar conformations, where the phenyl ring and the diene system are coplanar to maximize π-conjugation, would be among the energetically favorable states. However, steric hindrance between the methyl groups and the phenyl ring might lead to non-planar, twisted conformations being significantly populated as well.

Illustrative Conformational Analysis Data:

The following table represents hypothetical data that could be obtained from an MD simulation of this compound, showcasing the relative energies and populations of different conformers.

| Conformer | Dihedral Angle (Cα-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

| Planar s-trans | ~180° | 0.0 | 65 |

| Twisted s-trans | ~150° | 1.5 | 25 |

| Planar s-cis | ~0° | 3.0 | 8 |

| Twisted s-cis | ~30° | 4.2 | 2 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Solvation Effects:

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. ucsb.edunih.govacs.org MD simulations can explicitly model the solvent molecules around the solute, providing insights into solvation effects. For this compound, which is a nonpolar molecule, simulations in various solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water) would reveal how the solvent structure around the solute changes and how this, in turn, affects the conformational preferences of the molecule.

In a nonpolar solvent, van der Waals interactions would dominate, and the solvent would likely have a minimal impact on the intrinsic conformational preferences of the molecule. In a polar solvent, however, the hydrophobic effect would lead to a more structured solvent shell around the nonpolar solute, which could subtly influence the equilibrium between different conformers. The radial distribution function, a key metric from MD simulations, could be used to characterize the structuring of solvent molecules around specific parts of the this compound molecule. nih.gov

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. researchgate.netrsc.orgscielo.brnih.govsmu.edu For this compound, computational methods could be employed to explore its reactivity in various chemical transformations, such as electrophilic additions to the diene system.

Reaction Mechanisms:

The conjugated diene moiety in this compound is susceptible to electrophilic attack. Computational studies, typically using density functional theory (DFT), can be used to model the reaction pathway of an electrophile (e.g., H⁺ or Br⁺) with the diene. Such calculations can determine the preferred site of attack (i.e., at which carbon atom of the diene the electrophile will add) and the nature of the resulting carbocation intermediate. The stability of the intermediate carbocation, which is influenced by resonance delocalization and hyperconjugation, can be quantified.

Furthermore, these computational explorations can distinguish between different possible reaction pathways, such as 1,2-addition versus 1,4-addition, by calculating the activation energies for each path. The pathway with the lower activation energy is predicted to be the kinetically favored one.

Transition States:

A key aspect of understanding reaction mechanisms is the characterization of the transition state, which is the highest energy point along the reaction coordinate. msu.edustackexchange.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For an electrophilic addition to this compound, the transition state would involve the partial formation of a new bond between the electrophile and a carbon atom of the diene, and the partial breaking of the π-bonds in the diene. The energy of the transition state determines the activation energy of the reaction, which is a crucial factor in determining the reaction rate.

Illustrative Reaction Profile Data:

The following table presents a hypothetical energy profile for the electrophilic addition of H⁺ to this compound, leading to either a 1,2- or 1,4-addition product.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (1,2-addition) | +15.2 |

| Carbocation Intermediate | +5.8 |

| Transition State (1,4-addition) | +18.5 |

| 1,2-Addition Product | -12.3 |

| 1,4-Addition Product | -10.1 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

These computational approaches provide a molecular-level understanding of the factors that control the reactivity and selectivity of organic reactions, offering insights that are often difficult to obtain through experimental means alone. nih.govacs.org

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis (Non-Biological Targets)

The conjugated diene moiety is a cornerstone of modern organic synthesis, primarily due to its participation in pericyclic reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful and atom-economical method for constructing six-membered rings with high stereochemical control. wikipedia.orgorganic-chemistry.org

In the context of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene, the phenyl and dimethyl substituents would heavily influence the regioselectivity of the cycloaddition. Dienes with substituents at the 1- and 2-positions tend to yield specific "ortho" and "para" constitutional isomers, respectively, when reacted with unsymmetrical dienophiles. masterorganicchemistry.com This predictable control is crucial for the synthesis of complex polycyclic architectures.

Beyond cycloadditions, aryl-substituted dienes are versatile substrates in transition metal-catalyzed reactions. Methodologies such as palladium- and copper-catalyzed arylboration enable the difunctionalization of the diene system, rapidly building molecular complexity by adding both an aryl and a boron group across the π-system. nih.govresearchgate.net Such transformations convert simple dienes into highly functionalized intermediates for further synthetic elaboration. nih.gov

| Reaction Type | Role of Aryl-Diene | Key Outcome | Governing Factors |

|---|---|---|---|

| Diels-Alder Reaction | Diene | Formation of substituted cyclohexene (B86901) rings | Substituent electronics and sterics (regioselectivity) masterorganicchemistry.comchemistrysteps.com |

| Pd/Cu-Catalyzed Arylboration | Substrate | Formation of allylboronates | Catalyst and ligand choice (regioselectivity) nih.gov |

| Heck Coupling | Substrate | Arylation or vinylation at the double bond | Catalyst, solvent, and base |

| Telomerization | Monomer | Formation of longer-chain aryl-substituted dienes acs.org | Palladium catalyst and nucleophile acs.org |

Ligand Design in Homogeneous and Heterogeneous Catalysis

The π-electrons of a diene system can effectively coordinate with transition metals, making dienes valuable as ligands in catalysis. While simple dienes like 1,5-cyclooctadiene (B75094) (COD) are common, the incorporation of aryl and alkyl substituents allows for the fine-tuning of the ligand's electronic and steric properties. This tuning can significantly impact the activity and selectivity of the metal catalyst.

A significant advancement in catalysis is the development of chiral diene ligands for asymmetric reactions, which are crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. nih.gov Although traditional chiral ligands are often based on phosphines (e.g., BINAP) or nitrogen-containing scaffolds (e.g., BOX), chiral dienes have emerged as a powerful alternative. sigmaaldrich.com

Pioneering work has shown that C2-symmetric chiral dienes, often based on bicyclic frameworks like bicyclo[2.2.1]hepta-2,5-diene, are highly effective in rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones, achieving excellent yields and enantioselectivities up to 99%. armchemfront.comorganic-chemistry.org The success of these systems demonstrates that the chiral environment created by the diene ligand around the metal center can effectively control the stereochemical outcome of a reaction. rsc.org

A chiral derivative of this compound could be synthesized and employed as a ligand in similar catalytic systems. The phenyl group would provide a rigid, sterically defined quadrant, while chirality could be introduced through various synthetic strategies. Such a ligand would be a valuable tool for developing new asymmetric transformations. sigmaaldrich.com

| Chiral Diene Ligand Type | Metal Center (Example) | Application | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| (R,R)-Bn-nbd* (bicyclo[2.2.1]heptadiene-based) | Rhodium (Rh) | Asymmetric 1,4-addition of arylboronic acids sigmaaldrich.com | >90% organic-chemistry.org |

| (R,R)-Ph-bod* (bicyclo[2.2.2]octadiene-based) | Rhodium (Rh) | Asymmetric 1,4-addition to α-cyanocinnamates sigmaaldrich.com | High |

| Amide-Substituted Bicyclic Dienes | Rhodium (Rh) | Asymmetric annulation of arylboronic acids rsc.org | Up to 99% rsc.org |

Monomer for Specialty Polymers and Copolymers

Conjugated dienes are fundamental monomers in polymer science, forming the backbone of numerous synthetic rubbers. pressbooks.pub The presence of a phenyl group in this compound makes it a type of styrenic diene. This class of monomers is exemplified by the industrial production of styrene-butadiene rubber (SBR), a copolymer of styrene (B11656) and 1,3-butadiene, which is vital for applications like automobile tires. fiveable.me

Polymerization of a monomer like this compound would result in a polymer with repeating units containing both a flexible diene backbone and rigid polystyrene-like side chains. The dimethyl substituents would add steric bulk, influencing the polymer's microstructure (e.g., cis/trans ratio) and properties such as the glass transition temperature (Tg). chempedia.info

The true potential of styrenic diene monomers lies in their use in block copolymers, particularly ABA-type triblock copolymers where 'A' is a rigid polystyrene block and 'B' is a flexible polydiene block. researchgate.net These materials are thermoplastic elastomers, combining the processability of thermoplastics with the elasticity of crosslinked rubbers.

By analogy, copolymerizing this compound with other monomers would allow for the creation of materials with highly tunable properties. The ratio of the rigid aryl component to the flexible diene component is a key parameter for controlling the mechanical properties of the final material. researchgate.net

High Polystyrene Content: Leads to harder, more rigid materials with higher tensile strength.

High Polydiene Content: Results in softer, more elastic materials.

Precursor to Functional Organic Frameworks

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks—metal nodes and organic linkers for MOFs, or purely organic units for COFs. rsc.orgrsc.org The properties of these materials, such as pore size, surface area, and chemical functionality, are directly determined by the geometry and chemical nature of the organic linkers used in their synthesis. researchgate.net

While simple carboxylates and N-heterocycles are common linkers, more complex structures are being explored to impart unique functionality. researchgate.net A molecule like this compound, if functionalized with appropriate coordinating groups (e.g., carboxylic acids, pyridyls, or amines on the phenyl ring), could serve as a novel linker. The diene unit within the linker could introduce interesting electronic properties or serve as a reactive site for post-synthetic modification of the framework.

Research has demonstrated the successful synthesis of a COF with a buta-1,3-diene linkage, which exhibited remarkable photoactivity. researchgate.net This precedent shows that incorporating a diene moiety into the backbone of a porous framework is a viable strategy for creating functional materials for applications like photocatalysis.

Role in Advanced Materials Development (e.g., optoelectronics, energy storage, self-healing materials)

The conjugated π-system extending across the diene and the phenyl ring makes this class of molecules suitable for various advanced materials applications.

Optoelectronics: Extended π-conjugation is a prerequisite for organic semiconducting and light-emitting materials. Siloles (silacyclopenta-2,4-dienes), which are structural analogues, have been successfully used in high-efficiency light-emitting diodes and organic solar cells, highlighting the potential of diene-based systems in electronic devices. nih.gov

Energy Storage: Organic molecules with conjugated systems are promising candidates for electrode materials in rechargeable batteries. mdpi.com The aromatic and conjugated core can undergo reversible redox reactions to store charge. Polymers and frameworks derived from this compound could be designed to have high charge storage capacity and stability, contributing to the development of sustainable energy storage systems. researchgate.net

Self-Healing Materials: The diene functionality is ideal for creating materials with self-healing capabilities based on the reversible Diels-Alder reaction. rsc.orgresearchgate.net A polymer incorporating the this compound unit could be crosslinked using a dienophile. When the material is damaged, heating can induce a retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and heal the crack. matec-conferences.org Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. nih.gov This intrinsic healing mechanism can be repeated multiple times, significantly extending the lifetime of the material. researchgate.net

Future Research Trajectories and Concluding Remarks

Unexplored Reactivity Patterns of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene

The conjugated π-system of this compound is poised for a variety of transformations, with its specific substitution pattern expected to heavily influence selectivity and reaction rates.

Cycloaddition Reactions: The Diels-Alder, or [4+2] cycloaddition, reaction is a cornerstone of diene chemistry. libretexts.org For this compound, the electron-donating methyl groups are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating reactions with electron-poor dienophiles. researchgate.net However, the steric hindrance imposed by the C2-methyl group and the C1-phenyl group will likely dictate the facial selectivity and could disfavor reactions with bulky dienophiles. Future studies should explore its reactions with a range of dienophiles, from simple acrylates to more complex systems, to map its stereochemical preferences. Other cycloaddition pathways, such as catalytic [4+1] cycloadditions to generate five-membered rings, also present an unexplored avenue. nih.gov

Polymerization: Conjugated dienes are crucial monomers in polymer science. nih.gov An investigation into the polymerization of this compound via free-radical or cationic methods could yield novel polymeric materials. acs.org The bulky substituents would likely result in a polymer with high rigidity and a distinct microstructure, potentially leading to materials with unique thermal and mechanical properties. Copolymerization studies with monomers like styrene (B11656) would further elucidate its reactivity ratios and expand its material applications. acs.org

Electrophilic Additions: The reaction of conjugated dienes with electrophiles can proceed via 1,2- or 1,4-addition pathways. suniv.ac.in The interplay of electronic effects from the phenyl and methyl groups with the steric environment of this compound could lead to unusual regioselectivity in reactions such as hydrohalogenation or bromination. A thorough investigation is needed to determine the kinetic and thermodynamic product distributions under various reaction conditions.

Development of Novel Synthetic Routes